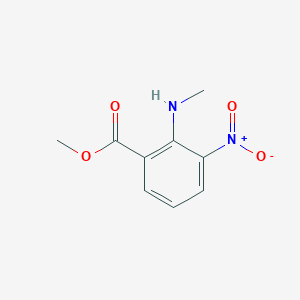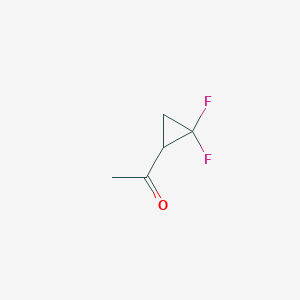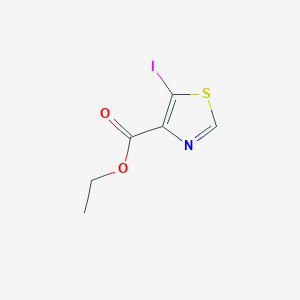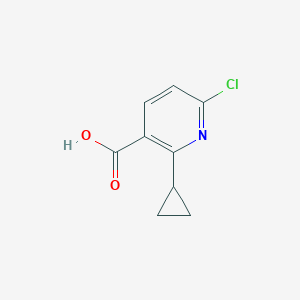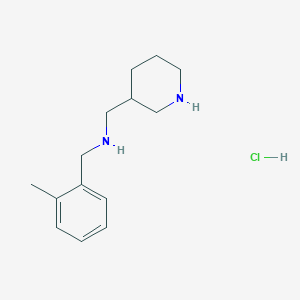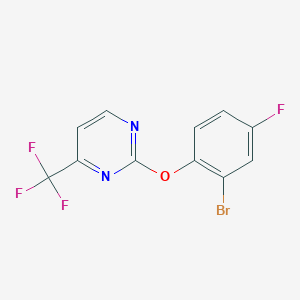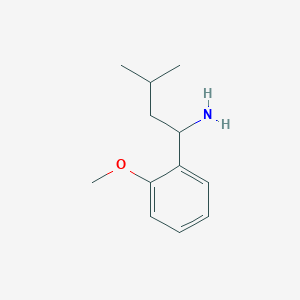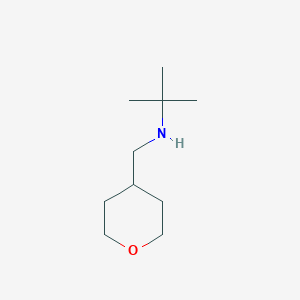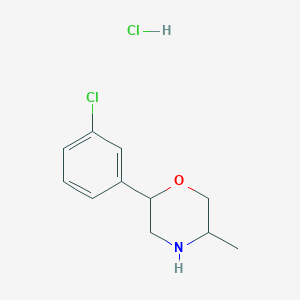
2-(3-Chlorophenyl)-5-methylmorpholine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research involving 2-(3-Chlorophenyl)-5-methylmorpholine hydrochloride focuses on its application in organic synthesis and chemical reactions. One area of interest is the stereoselective synthesis and alkylation processes, where this compound serves as a precursor or reactant in the formation of structurally complex heterocyclic compounds. For instance, the compound has been used in the synthesis of various derivatives through condensation reactions, demonstrating its versatility in organic synthesis (Krivokolysko et al., 2001). Similarly, studies have focused on the synthesis and properties of ammonium derivatives through reactions with cyanothioacetamide and dibenzoylmethane, highlighting its utility in creating compounds with potential biological activity (Krivokolysko et al., 2001).
Crystallography and Molecular Structure
Investigations into the crystal structure and molecular interactions of related morpholine derivatives offer insights into the compound's chemical behavior and potential applications. For example, studies on N-methylmorpholine betaine hydrochloride and its inclusion compounds with acetonitrile have been conducted to understand the hydrogen bonding and crystal packing, which are crucial for designing materials with desired properties (Dega-Szafran et al., 2002).
Polymorphism and Crystal Engineering
Research on polymorphism in biologically active derivatives, including studies on the crystal packing energetics, offers valuable information for drug design and material science. The identification of new polymorphs and their characterization through X-ray diffraction and computational methods provide insights into the stability and molecular interactions of these compounds, which is essential for their pharmaceutical applications (Panini et al., 2014).
Biological Activity and Pharmaceutical Applications
While the focus here is on chemical synthesis and structural analysis, it's important to note that related research also explores the biological activities of derivatives, such as antimicrobial properties. For example, studies on the synthesis and biological activity of isoxazole derivatives highlight the potential pharmaceutical applications of compounds synthesized using 2-(3-Chlorophenyl)-5-methylmorpholine hydrochloride or its related chemicals (Popat et al., 2004).
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-5-methylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-8-7-14-11(6-13-8)9-3-2-4-10(12)5-9;/h2-5,8,11,13H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROPKCMWOOAENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-methylmorpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



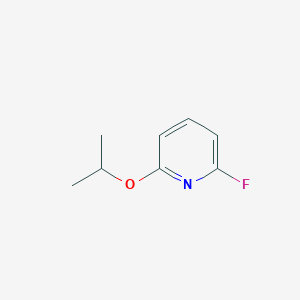
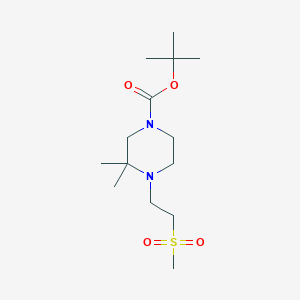
![2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1457291.png)

